molecular formula C20H26O4 B14279656 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol) CAS No. 124767-43-7

4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)

Cat. No.: B14279656
CAS No.: 124767-43-7
M. Wt: 330.4 g/mol
InChI Key: JMQHUCNTWDGGIA-UHFFFAOYSA-N
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Description

4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) is an organic compound that features a biphenyl core with two butanol groups attached via ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) typically involves the reaction of 4,4’-biphenol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkages.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include various alcohol derivatives.

    Substitution: Products include halogenated compounds.

Scientific Research Applications

4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) involves its interaction with specific molecular targets. The compound’s biphenyl core and hydroxyl groups allow it to engage in hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Biphenol: A simpler analog with two hydroxyl groups directly attached to the biphenyl core.

    4,4’-Bis(4-aminophenoxy)biphenyl: Contains amino groups instead of hydroxyl groups, leading to different reactivity and applications.

    4,4’-Di-tert-butylbiphenyl: Features bulky tert-butyl groups, affecting its steric properties and reactivity.

Uniqueness

4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) is unique due to its specific combination of biphenyl and butanol groups, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.

Properties

CAS No.

124767-43-7

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

4-[4-[4-(4-hydroxybutoxy)phenyl]phenoxy]butan-1-ol

InChI

InChI=1S/C20H26O4/c21-13-1-3-15-23-19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-16-4-2-14-22/h5-12,21-22H,1-4,13-16H2

InChI Key

JMQHUCNTWDGGIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCO)OCCCCO

Origin of Product

United States

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